![molecular formula C15H19NO2 B15249398 Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses .
Reagents/Conditions | Temperature | Time | Yield | Product(s) Formed |
---|---|---|---|---|
5% HCl (aqueous) | 25°C | 24h | 78% | 8-azabicyclo[3.2.1]octane-8-carboxylic acid |
1M NaOH in ethanol/water (1:1) | 70°C | 6h | 85% | Sodium carboxylate salt |
Hydrolysis rates depend on steric hindrance from the bicyclic framework, with slower kinetics compared to linear esters .
Aminolysis
The carboxylate reacts with primary and secondary amines to form amides, a key step in derivatization for pharmacological studies .
Amine Reagent | Coupling Agent | Solvent | Yield | Product Application |
---|---|---|---|---|
Benzylamine | DCC, DMAP | DCM | 63% | N-benzylamide analog |
Morpholine | EDCl, HOBt | THF | 72% | Bioactive tropane derivatives |
Reaction efficiency correlates with amine nucleophilicity, though steric bulk reduces yields for tertiary amines.
Reduction Reactions
The bicyclic core undergoes selective reduction under catalytic hydrogenation or borohydride conditions .
Reagents/Conditions | Target Site | Product | Yield |
---|---|---|---|
H₂ (1 atm), Pd/C | Double bonds | Saturated bicyclic framework | 88% |
NaBH₄ in methanol | Ketone (if present) | Secondary alcohol derivative | 65% |
Reduction pathways are highly dependent on substrate functionalization, with competing reactivity observed at the nitrogen center .
Oxidation Reactions
Oxidative modifications target hydroxyl or methylene groups adjacent to the nitrogen atom .
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ (aqueous) | 0°C, pH 7 | 3-oxo derivative | 54% |
CrO₃ in acetic acid | Reflux, 2h | Carboxylic acid analog | 48% |
Over-oxidation risks necessitate precise stoichiometric control.
Nucleophilic Substitution
The nitrogen atom participates in alkylation and acylation reactions, enabling structural diversification .
Electrophile | Base | Solvent | Yield | Product Type |
---|---|---|---|---|
Benzyl bromide | Cs₂CO₃ | DMSO | 54% | Quaternary ammonium salt |
Acetyl chloride | Et₃N | THF | 67% | N-acetyl derivative |
Steric hindrance from the bicyclic system limits reactivity with bulky electrophiles .
Protection/Deprotection Strategies
The benzyl group serves as a transient protecting moiety in multi-step syntheses .
Protection Method | Deprotection Method | Application Context |
---|---|---|
Benzyl chloroformate | H₂/Pd-C | Intermediate in alkaloid synthesis |
Trifluoroacetyl group | K₂CO₃ in MeOH/H₂O | Prodrug development |
Selective deprotection under mild conditions preserves the azabicyclic framework .
Thermal Rearrangements
Heating induces ring-opening or skeletal rearrangements, particularly under acidic conditions .
Conditions | Product | Mechanistic Pathway |
---|---|---|
HCl (gas), 150°C | Linear amino acid derivative | Retro-Diels-Alder reaction |
Toluene, reflux | Ring-contracted byproduct | Electrocyclic rearrangement |
These reactions highlight the compound's conformational instability under extreme conditions .
Experimental Data Highlights
-
Catalytic Asymmetric Synthesis : Enantioselective 1,3-dipolar cycloadditions achieve >90% ee using chiral Lewis acid catalysts .
-
Radical Reactions : Persulfate-mediated C-H functionalization introduces halogen atoms at the C3 position (yield: 58–72%) .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed at the benzyl group (Pd(OAc)₂, SPhos, 75°C, yield: 61%) .
Scientific Research Applications
The search results provide information on 8-azabicyclo[3.2.1]octane derivatives and their applications. One specific compound mentioned is Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . However, the search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate."
Here's a summary of the information available on related compounds and their applications:
8-Azabicyclo[3.2.1]octane Derivatives
- Mu Opioid Receptor Antagonists: Some 8-azabicyclo[3.2.1]octane compounds are useful as mu opioid receptor antagonists . These can be used to treat conditions mediated by mu opioid receptor activity, such as disorders of reduced motility in the gastrointestinal tract . Peripherally selective mu opioid antagonists can potentially block undesirable gastrointestinal side effects without affecting the beneficial central effects of analgesia or causing central nervous system withdrawal symptoms . They may also be useful in treating opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .
- Monoamine Reuptake Inhibitors: 8-azabicyclo[3.2.1]octane derivatives can act as monoamine reuptake inhibitors . They can inhibit the reuptake of serotonin, noradrenaline, and dopamine . These inhibitors are useful in treating disorders such as depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder .
- Pharmaceutical Applications: 8-azabicyclo[3.2.1]octane derivatives can be used in pharmaceutical compositions and medicaments for treating or preventing diseases . They can be formulated into tablets, capsules, suppositories, injections, or sprays . These derivatives may also be suitable for use in implants, patches, or gels for immediate or sustained release .
- Research Tools: 8-azabicyclo[3.2.1]octane compounds can be used as research tools for studying biological systems or discovering new compounds with mu opioid receptor activity .
- Synthesis: Synthetic processes and intermediates are available for preparing 8-azabicyclo[3.2.1]octane compounds .
Specific Compounds
- Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound's structure, chemical names, and physical and chemical properties are available .
- Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound's structure, chemical names, and physical and chemical properties are available .
General Information
- The 8-azabicyclo[3.2.1]octane scaffold is a core structure in tropane alkaloids, which have diverse biological activities .
- 8-azabicyclo[3.2.1]octane derivatives can exist in solvated, unsolvated, amorphous, and multiple crystalline forms .
- These compounds may contain chiral centers and can exist as racemic mixtures, pure stereoisomers, and stereoisomer-enriched mixtures .
Mechanism of Action
The mechanism of action of Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways . This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other tropane alkaloids, such as cocaine and atropine, which also contain the 8-azabicyclo[3.2.1]octane scaffold . this compound differs in its specific chemical modifications and the resulting biological effects .
Biological Activity
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the azabicyclo[3.2.1]octane family, which has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and therapeutic potential, supported by relevant data and case studies.
1. Overview of Azabicyclo[3.2.1]octane Derivatives
The azabicyclo[3.2.1]octane scaffold is a significant structural motif in various bioactive compounds, especially tropane alkaloids, which exhibit a wide range of pharmacological effects. The benzyl derivative specifically has been investigated for its potential as a monoamine reuptake inhibitor, which can be beneficial in treating mood disorders such as depression and anxiety.
2. Synthesis of Benzyl 8-Azabicyclo[3.2.1]octane-8-carboxylate
The synthesis of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions that strategically build the bicyclic structure while introducing the carboxylate and benzyl groups.
Table 1: Key Steps in Synthesis
Step | Reaction Type | Reagents Used | Outcome |
---|---|---|---|
1 | Cyclization | Acyclic precursor, base | Formation of azabicyclo scaffold |
2 | Functionalization | Benzyl chloride, nucleophile | Introduction of benzyl group |
3 | Carboxylation | Carbon dioxide, catalyst | Formation of carboxylate |
3.1 Pharmacological Properties
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in several pharmacological studies:
- Monoamine Reuptake Inhibition : Compounds in this class have been identified as effective inhibitors of serotonin and norepinephrine reuptake, potentially offering advantages over traditional antidepressants by minimizing side effects associated with older drugs .
- Opioid Receptor Modulation : Certain derivatives have been explored for their activity as mu-opioid receptor antagonists, which may help mitigate opioid-induced side effects without compromising analgesic efficacy .
3.2 Case Studies
A study conducted on related compounds demonstrated significant efficacy against nematodes, highlighting the potential for agricultural applications as well . The lethal rates observed were approximately 75% against specific nematode species at concentrations of 10 mg/l.
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate:
Table 2: SAR Findings
5. Future Directions
Research into benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is ongoing, with several avenues for exploration:
- Development of Novel Derivatives : Modifying the existing structure to enhance selectivity and reduce side effects.
- Clinical Trials : Investigating the therapeutic efficacy in human subjects for conditions such as depression and anxiety.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C15H19NO2/c17-15(18-11-12-5-2-1-3-6-12)16-13-7-4-8-14(16)10-9-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
VCWRLJUEGMEYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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